molecular formula C20H23N3OS B6011277 7-methyl-3-[2-(3-phenylpiperidin-1-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one

7-methyl-3-[2-(3-phenylpiperidin-1-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one

Numéro de catalogue B6011277
Poids moléculaire: 353.5 g/mol
Clé InChI: YLGFBHJAFOWRKZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-methyl-3-[2-(3-phenylpiperidin-1-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one is a chemical compound that belongs to the class of thieno[3,2-d]pyrimidin-4(3H)-one derivatives. It is commonly known as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathways of B-cells and is a potential target for the treatment of various diseases, including cancer and autoimmune disorders.

Mécanisme D'action

TAK-659 is a potent and selective inhibitor of BTK, which is a key enzyme involved in the signaling pathways of B-cells. BTK plays a critical role in B-cell activation, proliferation, and survival, and is a potential target for the treatment of various diseases, including cancer and autoimmune disorders. By inhibiting BTK, TAK-659 blocks the downstream signaling pathways that lead to B-cell activation and proliferation, ultimately leading to cell death.
Biochemical and Physiological Effects
TAK-659 has been shown to have potent antitumor activity in animal models of B-cell malignancies, including lymphoma and leukemia. In addition, TAK-659 has also been shown to have immunomodulatory effects, including the inhibition of cytokine production and the modulation of T-cell activation. TAK-659 has also been shown to have a favorable safety profile and is well-tolerated in animal studies.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of TAK-659 for lab experiments include its potent inhibition of BTK, its favorable pharmacokinetic profile, and its well-tolerated safety profile in animal studies. However, the limitations of TAK-659 include its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.

Orientations Futures

For the research and development of TAK-659 include the evaluation of its efficacy and safety in clinical trials for the treatment of B-cell malignancies and autoimmune disorders. In addition, further studies are needed to investigate the potential use of TAK-659 in combination with other therapies, including chemotherapy and immunotherapy. Finally, the development of more potent and selective BTK inhibitors may lead to the discovery of new therapeutic targets for the treatment of various diseases.

Méthodes De Synthèse

The synthesis of TAK-659 involves several steps, including the preparation of the intermediate compounds and the final coupling reaction. The starting material is 2-amino-4-methylthieno[3,2-d]pyrimidine, which is reacted with ethyl 2-bromoacetate to give the intermediate compound 2-ethylthio-4-methylthieno[3,2-d]pyrimidin-5(2H)-one. The intermediate is then reacted with 3-phenylpiperidine-3-carboxaldehyde to give the key intermediate 7-methyl-3-[2-(3-phenylpiperidin-1-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one. The final product is obtained by reacting the key intermediate with acetic anhydride in the presence of a base.

Applications De Recherche Scientifique

TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. In preclinical studies, TAK-659 has shown potent inhibition of BTK and has demonstrated efficacy in several animal models of B-cell malignancies. TAK-659 has also been shown to have a favorable pharmacokinetic profile and is well-tolerated in animal studies.

Propriétés

IUPAC Name

7-methyl-3-[2-(3-phenylpiperidin-1-yl)ethyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3OS/c1-15-13-25-19-18(15)21-14-23(20(19)24)11-10-22-9-5-8-17(12-22)16-6-3-2-4-7-16/h2-4,6-7,13-14,17H,5,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGFBHJAFOWRKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1N=CN(C2=O)CCN3CCCC(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.